Octyl beta-D-glucopyranoside

Descripción general

Descripción

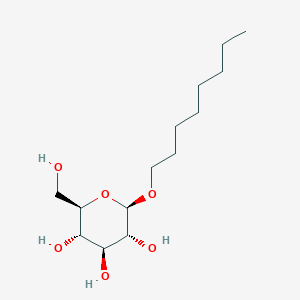

β-Octylglucósido: es un tensioactivo no iónico que se utiliza con frecuencia para solubilizar proteínas integrales de membrana para estudios en bioquímica. Estructuralmente, es un glucósido derivado de la glucosa y el octanol. Se conoce por su capacidad para hacer que las bicapas lipídicas sean menos rígidas, similar a otros anfífilos no fisiológicos como Genapol X-100 y Triton X-100 .

Aplicaciones Científicas De Investigación

El β-Octylglucósido tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Se utiliza en el estudio de las proteínas de membrana y sus interacciones con los lípidos.

Mecanismo De Acción

El β-Octylglucósido ejerce sus efectos al interactuar con las bicapas lipídicas y las proteínas. Se une a las proteínas de membrana mediante enlaces de hidrógeno o interacciones hidrofóbicas, lo que hace que las bicapas lipídicas sean menos rígidas y facilita la solubilización de las proteínas de membrana . También interactúa con varios objetivos moleculares, incluida la subunidad H del complejo del centro de reacción fotosintética y la acuaporina Z .

Análisis Bioquímico

Biochemical Properties

Octyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and crystallization of membrane proteins . It disrupts hydrophobic interactions while maintaining protein structure, enabling the solubilization and purification of membrane proteins .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to completely inhibit cavitation-induced cell lysis in vitro .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the lipid bilayer of cells. It has been found that this compound can act synergistically with cholesterol in polar–nonpolar spaces of the DPPC bilayer, where the hydrophobic nature of certain substances leads to incorporation into this hybrid core . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated good stability over time. For instance, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Transport and Distribution

This compound is known to interact with the lipid bilayer of cells, suggesting that it may be transported and distributed within cells and tissues via this mechanism .

Subcellular Localization

Given its interaction with the lipid bilayer of cells, it is likely that it is localized to the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El β-Octylglucósido puede sintetizarse mediante métodos enzimáticos, particularmente a través de reacciones de hidrólisis inversa catalizadas por β-glucosidasa en sistemas de reacción no acuosos. El mayor rendimiento de β-Octylglucósido (67% en mol) se obtuvo en una reacción que contenía 0,5 M de glucosa, 3 unidades por mililitro de enzima en 20% (v/v) de octanol y 70% (v/v) de [BMIm][PF6] a 30 °C .

Métodos de producción industrial: Los métodos de producción industrial para β-Octylglucósido normalmente implican el uso de disolventes orgánicos, líquidos iónicos y mezclas de co-disolventes. Estos métodos aprovechan la regio- y estereo-selectividad de las reacciones catalizadas por enzimas en condiciones suaves, lo que los hace adecuados para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El β-Octylglucósido se somete principalmente a reacciones de hidrólisis. También puede participar en reacciones de transglucosilación, donde la glucosa se transfiere a otra molécula.

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por β-glucosidasa en presencia de agua.

Transglucosilación: Requiere donantes de glucosilo activados y enzimas específicas.

Productos principales:

Hidrólisis: Produce glucosa y octanol.

Transglucosilación: Produce varios glucósidos dependiendo de la molécula aceptora.

Comparación Con Compuestos Similares

Compuestos similares:

- Decil glucósido

- Lauril glucósido

- Alquil poliglucósido

- Octyl tioglucósido

Comparación: El β-Octylglucósido es único en su equilibrio de propiedades hidrófilas e hidrófobas, lo que lo hace particularmente eficaz para solubilizar proteínas de membrana sin desnaturalizarlas. En comparación con el decil glucósido y el lauril glucósido, el β-Octylglucósido tiene una cadena alquílica más corta, lo que puede influir en sus propiedades de solubilización y su concentración micelar crítica .

Actividad Biológica

Octyl-beta-D-glucopyranoside (OGP) is a nonionic detergent widely used in biochemical applications due to its unique ability to solubilize membrane proteins while maintaining their functional integrity. This article explores the biological activity of OGP, focusing on its cytotoxic effects, antimicrobial properties, and applications in membrane protein research.

1. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of OGP on various cell lines. In vitro assays conducted on HeLa (cervical cancer) and H9c2 (cardiac myoblast) cell lines revealed that OGP exhibits differential toxicity. The study reported an LC50 (lethal concentration for 50% of the population) value indicating moderate toxicity, particularly in cancerous cells compared to non-cancerous cells .

Table 1: Cytotoxicity of Octyl-beta-D-glucopyranoside

| Cell Line | Type | LC50 (mM) | Remarks |

|---|---|---|---|

| HeLa | Cancerous | 5.0 | Moderate toxicity observed |

| H9c2 | Non-cancerous | 15.0 | Lower toxicity compared to HeLa |

2. Hemolytic and Thrombolytic Activity

OGP has been evaluated for its hemolytic activity, which is crucial for assessing its biocompatibility with blood components. The hemolysis rate was found to be between 10-16%, suggesting a relatively safe profile for potential therapeutic applications . Additionally, thrombolytic activity tests demonstrated that OGP could effectively lyse blood clots, showing comparable efficacy to the standard thrombolytic agent streptokinase.

3. Antimicrobial Properties

The antimicrobial efficacy of OGP has been assessed against several pathogens, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined, indicating that OGP possesses significant antibacterial properties.

Table 2: Antimicrobial Activity of Octyl-beta-D-glucopyranoside

| Pathogen | MIC (mg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 1.0 | Effective against Gram-positive bacteria |

| Escherichia coli | 0.5 | Effective against Gram-negative bacteria |

| Mycobacterium tuberculosis | 0.8 | Notable activity observed |

4. Applications in Membrane Protein Research

OGP is extensively used in the extraction and solubilization of membrane proteins due to its mild nature compared to other detergents like sodium dodecyl sulfate (SDS). Research has shown that OGP preferentially extracts protein-chlorophyll complexes from thylakoid membranes without causing significant degradation of the protein structure . This property makes it an ideal candidate for studies involving the isolation and characterization of membrane proteins.

Case Study: Thylakoid Membrane Fractionation

In a notable study, thylakoid membranes from spinach were treated with OGP, resulting in the successful extraction of chlorophyll-protein complexes while preserving their functional integrity. The study highlighted that OGP facilitated a gentle extraction process, which is crucial for maintaining the biological activity of sensitive proteins .

5. Conclusion

Octyl-beta-D-glucopyranoside demonstrates promising biological activities ranging from cytotoxic effects on cancer cells to significant antimicrobial properties and effective applications in membrane protein research. Its ability to solubilize membrane proteins while preserving their functionality positions OGP as a valuable tool in biochemical and pharmaceutical research.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.